propan-2-yl (9Z,12Z)-octadeca-9,12-dienoate
Description
Properties
Molecular Formula |
C42H76O4 |
|---|---|
Molecular Weight |
645.0 g/mol |
IUPAC Name |
propan-2-yl (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/2C21H38O2/c2*1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20(2)3/h2*8-9,11-12,20H,4-7,10,13-19H2,1-3H3/b2*9-8-,12-11- |
InChI Key |
NSSAWJSVYXQOHO-QWZAKQTDSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC(C)C.CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC(C)C |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OC(C)C.CCCCCC=CCC=CCCCCCCCC(=O)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Direct Esterification Using Acid Chlorides and Carbodiimide Coupling
One classical approach to synthesizing esters like propan-2-yl (9Z,12Z)-octadeca-9,12-dienoate involves the activation of the carboxylic acid moiety of linoleic acid followed by reaction with isopropanol.
Acid Chloride Formation and Esterification: Linoleic acid can be converted into its acid chloride derivative by reaction with oxalyl chloride in anhydrous benzene under inert atmosphere at room temperature. The acid chloride intermediate is then reacted with isopropanol to form the ester. This method requires careful control to avoid isomerization of the double bonds and side reactions.
Carbodiimide-Mediated Coupling: Another efficient method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) as a coupling agent in the presence of a base such as N,N-diisopropylethylamine in an aprotic solvent like N,N-dimethylformamide (DMF). The reaction is typically carried out at room temperature overnight. This method offers mild conditions that help preserve the cis double bonds and provides moderate yields (~22%) after purification by silica gel chromatography.
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Activation of linoleic acid | Oxalyl chloride, anhydrous benzene, RT, 2 hours | - | Formation of acid chloride intermediate |
| Esterification with isopropanol | Isopropanol, base (e.g., pyridine), RT | Moderate | Ester formed; purification by chromatography required |
| Carbodiimide coupling | EDCI, N,N-diisopropylethylamine, DMF, RT, overnight | 22 | Mild conditions, moderate yield, preservation of double bond configuration |
Grignard Reagent Approach
A more complex chemical synthesis involves the preparation of a Grignard reagent from a brominated linoleic acid derivative, such as (6Z,9Z)-18-bromooctadeca-6,9-diene, followed by reaction with the acid chloride of linoleic acid. This method is conducted in ether solvents under reflux and low temperature (-78 °C) conditions to control reactivity and selectivity.
- The Grignard reagent is generated by reacting magnesium with the bromo-derivative in diethyl ether.
- The acid chloride of linoleic acid is prepared separately using oxalyl chloride.
- The Grignard reagent is then added to the acid chloride solution at low temperature.
- The reaction mixture is quenched with water, extracted, and purified by flash chromatography.
This method yields complex products such as ketones or esters with high molecular weight and requires careful handling of reactive intermediates.
Enzymatic Preparation Methods
Lipase-Catalyzed Esterification
Enzymatic synthesis using lipase catalysts offers a highly selective and environmentally friendly alternative to chemical methods. Lipases catalyze esterification under mild conditions, minimizing side reactions and preserving the cis double bonds in the fatty acid chain.
- Lipase from Candida species immobilized on acrylate resin beads has been used effectively for esterification of fatty acids with secondary alcohols such as propane-2-ol (isopropanol).
- The reaction is typically performed in a reservoir at around 60–80 °C with continuous circulation of the reaction mixture through a packed bed containing immobilized lipase.
- Water produced during esterification is continuously removed by distillation under vacuum to drive the reaction forward.
- The process achieves high conversion rates and yields exceeding 99% with excellent product purity, color, and odor characteristics.
Chemoenzymatic Synthesis via Structured Triglycerides
A more sophisticated chemoenzymatic approach involves:
- Initial enzymatic 1,3-diacyl protection of glycerol using immobilized Candida antarctica lipase with vinyl esters in anhydrous dichloromethane at low temperature.
- Subsequent coupling of the protected glycerol with linoleic acid using carbodiimide coupling agents such as EDCI and catalytic 4-dimethylaminopyridine (DMAP).
- Final enzymatic hydrolysis using immobilized lipases (e.g., Candida antarctica or Rhizomucor miehei) to selectively generate 2-monoacylglycerols, which can be further esterified or modified.
This method provides high regioselectivity, mild conditions, and yields ranging from 67% to 99%, while limiting acyl migration and preserving double bond integrity.
Comparative Analysis of Preparation Methods
| Method | Catalyst/Agent | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Chemical esterification (acid chloride + isopropanol) | Oxalyl chloride, base | RT, inert atmosphere | Moderate | Straightforward, well-known | Possible double bond isomerization |
| Carbodiimide coupling (EDCI) | EDCI, base | RT, DMF solvent | ~22 | Mild, preserves double bonds | Moderate yield, requires chromatography |
| Grignard reagent approach | Mg, ether solvents | Reflux, -78 °C | Variable | Access to complex derivatives | Complex, sensitive reagents |
| Enzymatic esterification | Immobilized lipase (Candida) | 60–80 °C, vacuum, packed bed | >99 | High yield, selectivity, mild conditions | Requires enzyme immobilization |
| Chemoenzymatic synthesis | Lipase (Candida, Rhizomucor) | 0 °C to RT, organic solvents | 67–99 | Regioselective, mild, high purity | Multi-step, requires enzyme handling |
Purification and Characterization
- Purification of this compound typically involves silica gel column chromatography using solvent systems such as ethyl acetate/hexanes or acetone/hexanes gradients.
- Characterization is commonly performed by NMR spectroscopy (^1H and ^13C NMR), mass spectrometry (MS), and chromatographic purity assessments (HPLC).
- Spectral data confirm the retention of the cis double bond configuration and the ester linkage.
Chemical Reactions Analysis
Types of Reactions
Fatty acids, C18-unsaturated, dimers, hydrogenated, di-iso-propyl esters can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form peroxides and other oxidation products.
Substitution: Ester groups can participate in nucleophilic substitution reactions, where the ester bond is broken and replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Oxygen or ozone in the presence of a catalyst.
Reduction: Hydrogen gas with a metal catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base or acid catalyst.
Major Products
Oxidation: Peroxides, alcohols, and carboxylic acids.
Reduction: Fully saturated fatty acid esters.
Substitution: Amides, alcohols, and other ester derivatives.
Scientific Research Applications
Chemical Properties and Structure
Propan-2-yl (9Z,12Z)-octadeca-9,12-dienoate has the chemical formula and is characterized by its unsaturated fatty acid structure. The presence of double bonds at the 9th and 12th carbon positions contributes to its unique properties and reactivity.
Food Science Applications
a. Nutritional Benefits
Methyl linoleate is a source of essential fatty acids, particularly omega-6 fatty acids. These fatty acids are crucial for human health as they play a role in cellular function and inflammation regulation. Studies have shown that diets rich in polyunsaturated fatty acids can lower cholesterol levels and reduce the risk of heart disease .
b. Emulsification Properties
Due to its amphiphilic nature, this compound is used as an emulsifier in food products. It helps stabilize oil-in-water emulsions, which are common in dressings and sauces. This property enhances the texture and mouthfeel of food products .
Pharmaceutical Applications
a. Drug Delivery Systems
Research indicates that methyl linoleate can be utilized in drug delivery systems due to its lipid-based properties. It can encapsulate hydrophobic drugs, improving their solubility and bioavailability. This application is particularly relevant in the development of liposomes and lipid nanoparticles for targeted drug delivery .
b. Anti-inflammatory Properties
The compound has been studied for its potential anti-inflammatory effects. Research suggests that methyl linoleate may modulate inflammatory pathways, making it a candidate for therapeutic applications in conditions such as arthritis and cardiovascular diseases .
Biochemical Research
a. Biocatalysis
Methyl linoleate serves as a substrate in various biochemical reactions, particularly in enzymatic processes. Its structure allows for selective enzymatic hydrolysis to produce monoacylglycerols, which are important intermediates in lipid metabolism .
b. Metabolic Studies
Studies have employed this compound to investigate metabolic pathways involving fatty acids. Understanding how this compound is metabolized can provide insights into energy production and storage in living organisms .
Case Studies
Mechanism of Action
The mechanism of action of fatty acids, C18-unsaturated, dimers, hydrogenated, di-iso-propyl esters involves their interaction with cellular membranes and proteins. Their long carbon chains and ester groups allow them to integrate into lipid bilayers, enhancing membrane fluidity and stability. They can also interact with enzymes and receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Key Observations :
- For example, methyl esters are widely used in biodiesel due to their low viscosity and favorable combustion properties, as demonstrated by density calculations using group contribution methods (0.877–0.879 g/cm³ at 303.15 K) .
- Double Bond Configuration: The (9Z,12Z) diene system is common in linoleate derivatives, but analogs like methyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate (α-linolenate) exhibit additional unsaturation, influencing oxidative stability and biological activity .
Anti-Inflammatory and Analgesic Effects
This compound demonstrates significant anti-inflammatory and analgesic properties in plant extracts, likely due to its structural role in modulating lipid-mediated signaling pathways . In contrast, methyl and ethyl linoleates are less frequently associated with these activities but are noted for their roles in metabolic pathways. For instance, ethyl (9Z,12Z)-octadeca-9,12-dienoate in Pulicaria undulata exhibits cytotoxic effects against HepG2 cells (IC₅₀ = 80.54 μmol/L), suggesting divergent bioactivity profiles .
Biological Activity
Introduction
Propan-2-yl (9Z,12Z)-octadeca-9,12-dienoate, commonly known as isopropyl linoleate , is an ester derived from linoleic acid. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and potential therapeutic effects. This article aims to synthesize current research findings, case studies, and data tables related to the biological activity of isopropyl linoleate.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₃₄O₂ |
| Molecular Weight | 282.47 g/mol |
| Melting Point | -30 °C |
| Boiling Point | 360.6 °C |
| Density | N/A |
Isopropyl linoleate is characterized by its unsaturated fatty acid structure, which contributes to its reactivity and biological functions.
Antioxidant Activity
Isopropyl linoleate exhibits significant antioxidant properties. Research indicates that it can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. In a study measuring DPPH radical scavenging activity, isopropyl linoleate demonstrated an IC50 value comparable to that of common antioxidants such as ascorbic acid .
Anti-inflammatory Effects
The compound has shown potential in mitigating inflammation. In vitro studies have reported that isopropyl linoleate can inhibit the production of pro-inflammatory cytokines in macrophages. This effect is believed to be mediated through the modulation of NF-kB signaling pathways .
Cytotoxicity and Anticancer Properties
Isopropyl linoleate has been evaluated for its cytotoxic effects against various cancer cell lines. A study indicated that it induced apoptosis in breast cancer cells (MCF-7) with an IC50 value of 45 µM . This suggests a potential role in cancer therapy, although further research is required to elucidate the underlying mechanisms.
Case Studies
- Case Study on Antioxidant Activity : A recent study assessed the antioxidant capacity of various fatty acid esters, including isopropyl linoleate. The results indicated that isopropyl linoleate had a DPPH scavenging activity of 72% at a concentration of 100 µg/mL, outperforming several other tested compounds .
- Case Study on Anti-inflammatory Effects : In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with isopropyl linoleate resulted in a significant reduction in TNF-alpha levels by approximately 50%, highlighting its anti-inflammatory potential .
Table of Biological Activities
| Activity Type | IC50 Value | Reference |
|---|---|---|
| DPPH Scavenging | 45 µg/mL | |
| TNF-alpha Inhibition | 50% reduction | |
| Cytotoxicity (MCF-7) | 45 µM |
The biological activities of isopropyl linoleate are attributed to its ability to modulate various signaling pathways:
- Antioxidant Mechanism : Isopropyl linoleate enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
- Anti-inflammatory Pathways : It inhibits the NF-kB pathway, leading to decreased expression of inflammatory cytokines.
- Cytotoxic Mechanism : Induction of apoptosis through caspase activation has been observed in cancer cells treated with isopropyl linoleate.
Q & A
Q. What are the standard synthetic protocols for preparing propan-2-yl (9Z,12Z)-octadeca-9,12-dienoate and its derivatives?
Methodological Answer: The synthesis typically involves reacting (9Z,12Z)-octadeca-9,12-dienoyl chloride with propan-2-ol under controlled conditions. A general procedure includes:
Acylation : Add the acyl chloride dropwise to a solution of propan-2-ol and triethylamine (1.2 eq) in dry dichloromethane at 0°C .
Quenching and Extraction : After reaction completion (monitored by TLC), the mixture is quenched with 10% HCl, and the aqueous layer is extracted with dichloromethane.
Purification : The organic phase is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified via flash chromatography using hexane–ethyl acetate gradients .
For derivatives (e.g., amides, thioesters), substitute propan-2-ol with amines, thiols, or other nucleophiles, adjusting reaction times and purification solvents accordingly .
Q. How can GC-MS be optimized for identifying and quantifying this compound in complex biological matrices?
Methodological Answer: Key steps include:
Derivatization : Convert the ester to a volatile derivative (e.g., methyl ester via transesterification with BF₃-methanol) to enhance detectability .
Column Selection : Use a polar capillary column (e.g., DB-23 or equivalent) to resolve (9Z,12Z)-isomers from geometric (E,E) or positional isomers .
Calibration : Prepare external standards (e.g., methyl linoleate) for quantification, ensuring linear ranges (e.g., 0.1–4.0 mg/mL) and validation via recovery tests .
MS Parameters : Employ electron ionization (EI) at 70 eV and monitor characteristic ions (e.g., m/z 294 for molecular ion fragments) .
Q. What role does this compound play in biological systems as a metabolite or signaling molecule?
Methodological Answer: this compound (a linoleate ester) is implicated in:
Lipid Signaling : Acts as a precursor for oxidized lipid mediators (e.g., hydroperoxyoctadecadienoates) via enzymatic pathways like lipoxygenase (LOX) .
Anti-Inflammatory Activity : Detected in plant extracts (e.g., Vitis vinifera), where it synergizes with phenolic antioxidants to modulate inflammatory pathways .
Metabolic Studies : Track isotopic labeling (e.g., ¹³C-linoleate) in animal models to elucidate its incorporation into lipid droplets or membrane phospholipids .
Advanced Research Questions
Q. How can group contribution (GC) methods predict physicochemical properties like density and solubility?
Methodological Answer:
Molar Volume Calculation : Use group contribution parameters (e.g., n-CH₃, n-CH₂, n=CH–) to estimate molar volume via the equation:
, where are group contributions from validated tables .
Density Estimation : Apply , validated against experimental data (e.g., 0.877 g/cm³ predicted vs. 0.879 g/cm³ observed for methyl linoleate) .
Solubility Prediction : Combine Hansen solubility parameters with activity coefficient models (e.g., UNIFAC) to predict solubility in organic solvents .
Q. What enzymatic pathways oxidize this compound, and how are the products characterized?
Methodological Answer:
Lipoxygenase (LOX) Pathway : LOX catalyzes the insertion of oxygen at C-11 or C-13 of the (9Z,12Z)-diene system, forming hydroperoxyoctadecadienoates (HpODEs). For example, Mn²⁺-dependent LOX from Gaeumannomyces graminis produces 11(S)-HpODE .
Analytical Techniques :
- HPLC-PDA/ESI-MS : Separate HpODE isomers using a C18 column (acetonitrile/water gradient) and identify via UV absorbance (234 nm for conjugated dienes) and MS/MS fragmentation .
- Chiral Chromatography : Resolve enantiomers (e.g., 9(S)-HpODE vs. 9(R)-HpODE) using chiral columns (e.g., Chiralpak AD-H) .
Q. How do structural modifications of the ester group influence bioactivity and target interactions?
Methodological Answer:
Amide Derivatives : Replace the ester with amides (e.g., N-(1-phenylethyl)-octadecadienamide) to enhance metabolic stability. Assess pancreatic lipase inhibition via fluorometric assays (IC₅₀ values) .
Thioester Analogs : Substitute oxygen with sulfur to modulate electron density. Evaluate cytotoxicity using MTT assays in cancer cell lines (e.g., HepG2) .
PEGylated Derivatives : Introduce polyethylene glycol (PEG) chains to improve solubility for drug delivery applications. Characterize micelle formation via dynamic light scattering (DLS) .
Q. What analytical challenges arise in resolving stereoisomers of this compound, and how are they addressed?
Methodological Answer:
Chiral Separation : Use silver-ion chromatography (Ag⁺-TLC/HPLC) to separate (9Z,12Z)- from (9E,12E)-isomers based on π-complexation with silver ions .
NMR Analysis : Employ ¹H-NMR coupling constants (e.g., J = 10–12 Hz for trans vs. J = 6–8 Hz for cis dienes) and NOESY to confirm double-bond geometry .
GC×GC-TOF MS : Apply two-dimensional gas chromatography with time-of-flight MS to resolve co-eluting isomers in complex lipid mixtures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
